An In-depth Technical Guide to 3-(Benzyloxy)-5-bromo-2-chloropyridine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3-(Benzyloxy)-5-bromo-2-chloropyridine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-(Benzyloxy)-5-bromo-2-chloropyridine, a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in public databases, this guide synthesizes information from closely related isomers and precursors to provide a robust framework for its synthesis, characterization, and potential applications. We will delve into its physicochemical properties, propose a logical synthetic pathway with mechanistic insights, discuss its relevance in modern drug design, and outline essential safety and handling protocols. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development.
Introduction to Substituted Benzyloxypyridines
Substituted pyridines are a cornerstone of modern medicinal chemistry, with the pyridine ring being a prevalent motif in a vast number of FDA-approved drugs.[1] The nitrogen atom in the pyridine ring is a key feature, as its non-bonding electron pair can participate in hydrogen bonding with biological targets, thereby enhancing the pharmacokinetic properties of drug candidates.[1] The introduction of various substituents onto the pyridine core allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its metabolic stability, permeability, potency, and binding affinity.[1]
The class of benzyloxypyridines, in particular, has garnered significant attention. The benzyloxy group can act as a crucial pharmacophore, influencing the molecule's interaction with target proteins. Halogenation of the pyridine ring further enhances the chemical diversity and potential for biological activity. Halogen atoms can form halogen bonds, which are important non-covalent interactions that can stabilize ligand-protein complexes and improve binding affinity.[2] The strategic placement of bromo and chloro substituents, as in the case of 3-(Benzyloxy)-5-bromo-2-chloropyridine, offers multiple points for further chemical modification, making it a valuable building block in the synthesis of complex, biologically active molecules.[3][4]
Physicochemical Properties and Characterization
While specific experimental data for 3-(Benzyloxy)-5-bromo-2-chloropyridine is not available, we can infer its properties from closely related and commercially available compounds. A comparison is presented in Table 1.
Table 1: Physicochemical Properties of 3-(Benzyloxy)-5-bromo-2-chloropyridine and Related Compounds
| Property | 3-(Benzyloxy)-5-bromo-2-chloropyridine (Predicted) | 3-(Benzyloxy)-2-bromo-5-chloropyridine[5] | 3-(Benzyloxy)-5-bromopyridine[6] | 3-(Benzyloxy)-2-bromopyridine[7] |
| CAS Number | Not Found | 2378806-57-4 | 130722-95-1 | 132330-98-4 |
| Molecular Formula | C₁₂H₉BrClNO | C₁₂H₉BrClNO | C₁₂H₁₀BrNO | C₁₂H₁₀BrNO |
| Molecular Weight | 298.56 g/mol | 298.56 g/mol | 264.12 g/mol | 264.12 g/mol |
| Appearance | Likely a solid | - | - | - |
| Solubility | Expected to be soluble in organic solvents | - | - | - |
| IUPAC Name | 5-bromo-2-chloro-3-(phenylmethoxy)pyridine | 2-bromo-5-chloro-3-(phenylmethoxy)pyridine | 3-bromo-5-(phenylmethoxy)pyridine | 3-(benzyloxy)-2-bromopyridine |
Characterization of the synthesized 3-(Benzyloxy)-5-bromo-2-chloropyridine would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) spectroscopy to identify functional groups.
Synthesis and Mechanistic Insights
A plausible synthetic route to 3-(Benzyloxy)-5-bromo-2-chloropyridine can be designed starting from the commercially available precursor, 2-chloro-3-hydroxypyridine.[8][9] The synthesis would involve two key steps: bromination of the pyridine ring followed by etherification of the hydroxyl group.
Caption: Proposed two-step synthesis of 3-(Benzyloxy)-5-bromo-2-chloropyridine.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Bromo-2-chloro-3-hydroxypyridine
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To a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile or a halogenated solvent), add a brominating agent such as N-bromosuccinimide (NBS) or bromine (1.0-1.2 eq).
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The reaction can be carried out at room temperature or with gentle heating, and the progress should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by extraction with an organic solvent.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product can be purified by column chromatography or recrystallization to yield pure 5-bromo-2-chloro-3-hydroxypyridine.
Step 2: Synthesis of 3-(Benzyloxy)-5-bromo-2-chloropyridine
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To a solution of 5-bromo-2-chloro-3-hydroxypyridine (1.0 eq) in an inert solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate or sodium hydride, 1.5-2.0 eq) to deprotonate the hydroxyl group.
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To this mixture, add benzyl bromide (1.1-1.3 eq) dropwise.
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The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC.
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The reaction is then quenched with water and the product is extracted with an organic solvent like ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The final product, 3-(Benzyloxy)-5-bromo-2-chloropyridine, can be purified by column chromatography on silica gel.
Mechanistic Considerations
The first step, bromination, is an electrophilic aromatic substitution reaction. The pyridine ring is activated by the hydroxyl group, directing the incoming electrophile (bromonium ion) to the positions ortho and para to it. Steric hindrance from the adjacent chloro group at the 2-position would likely favor substitution at the 5-position.
The second step is a classic Williamson ether synthesis. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction, displacing the bromide ion and forming the desired ether linkage.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated benzyloxypyridines are valuable scaffolds in drug discovery due to the versatile roles of their constituent functional groups.
Caption: Key structural features and their roles in drug discovery.
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The Pyridine Core: As a bioisostere for a phenyl ring, the pyridine nitrogen can act as a hydrogen bond acceptor, which can be critical for binding to biological targets. It can also improve the aqueous solubility and overall pharmacokinetic profile of a compound.[1]
-
The Benzyloxy Moiety: This group can serve as a key pharmacophoric element, fitting into hydrophobic pockets of target proteins. It can also influence the metabolic stability of the molecule.[1]
-
Halogen Substituents: The bromo and chloro atoms on the pyridine ring serve several purposes. They alter the electronic properties of the ring, which can affect its pKa and reactivity.[2] More importantly, they provide handles for further synthetic transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of a wide range of substituents at these positions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3][4] Furthermore, halogens can participate in halogen bonding, a directional non-covalent interaction with electron-donating atoms in the protein binding site, which can significantly enhance binding affinity.[2]
Given these features, 3-(Benzyloxy)-5-bromo-2-chloropyridine is an excellent starting point for the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other potential therapeutic agents. Similar structures are also used in the development of agrochemicals.[3]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 3-(Benzyloxy)-5-bromo-2-chloropyridine is not available, general precautions for handling halogenated aromatic compounds should be followed. Based on the SDS for similar compounds like 3-bromopyridine and 2-chloro-3-hydroxypyridine, the following safety measures are recommended[10][11]:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10][12]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]
-
Fire Safety: In case of fire, use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher. Firefighters should wear self-contained breathing apparatus (SCBA).[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.[10]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10][11]
-
If inhaled: Move the person to fresh air.[10]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[12] In all cases of exposure, seek medical attention.[10][12]
-
Conclusion
References
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PubChem. (n.d.). 3-(Benzyloxy)-5-bromo-2-chloropyrazine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). 3-(benzyloxy)-5-bromo-2-chloropyrazine (C11H8BrClN2O). Retrieved from [Link]
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PubMed. (2012, June 15). Synthesis and structure-activity relationship of aminopyridines with substituted benzoxazoles as c-Met kinase inhibitors. Retrieved from [Link]
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Journal of Synthetic Chemistry. (2024, September 5). Functionality of ZnCl2 for the Synthesis of Polysubstituted Pyridines. Retrieved from [Link]
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